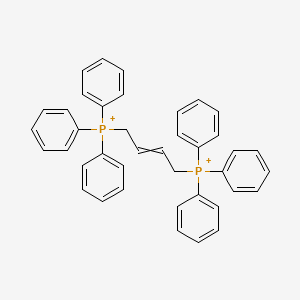
Phosphonium, 2-butene-1,4-diylbis[triphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonium, 2-butene-1,4-diylbis[triphenyl- is a chemical compound with the molecular formula C40H36P2. It is known for its unique structure, which includes two triphenylphosphonium groups connected by a 2-butene-1,4-diyl linker.
Métodos De Preparación
The synthesis of Phosphonium, 2-butene-1,4-diylbis[triphenyl- typically involves the reaction of triphenylphosphine with 1,4-dibromo-2-butene. This reaction is carried out in a suitable solvent such as dimethylformamide (DMF) under controlled conditions. The product is then purified through recrystallization or other appropriate methods .
Análisis De Reacciones Químicas
Phosphonium, 2-butene-1,4-diylbis[triphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium groups back to phosphines.
Aplicaciones Científicas De Investigación
Phosphonium, 2-butene-1,4-diylbis[triphenyl- has several scientific research applications:
Materials Science: It is used in the synthesis of hybrid materials with unique luminescent properties.
Catalysis: The compound serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biological Applications: It has been studied for its antimicrobial properties, showing effectiveness against certain bacterial strains.
Industrial Applications: The compound is used in the production of advanced materials with improved thermal stability and mechanical properties.
Mecanismo De Acción
The mechanism of action of Phosphonium, 2-butene-1,4-diylbis[triphenyl- involves its ability to interact with various molecular targets. The phosphonium groups can facilitate electron transfer processes, making the compound effective in catalytic applications. Additionally, its unique structure allows it to form stable complexes with metal ions, which can enhance its antimicrobial activity .
Comparación Con Compuestos Similares
Phosphonium, 2-butene-1,4-diylbis[triphenyl- can be compared with other similar compounds such as:
Phosphonium, ethane-1,2-diylbis[triphenyl-: This compound has a shorter linker and different reactivity.
Phosphonium, propane-1,3-diylbis[triphenyl-: This compound has a slightly longer linker and exhibits different physical and chemical properties. The uniqueness of Phosphonium, 2-butene-1,4-diylbis[triphenyl- lies in its specific linker length, which influences its reactivity and applications.
Propiedades
Número CAS |
554419-94-2 |
|---|---|
Fórmula molecular |
C40H36P2+2 |
Peso molecular |
578.7 g/mol |
Nombre IUPAC |
triphenyl(4-triphenylphosphaniumylbut-2-enyl)phosphanium |
InChI |
InChI=1S/C40H36P2/c1-7-21-35(22-8-1)41(36-23-9-2-10-24-36,37-25-11-3-12-26-37)33-19-20-34-42(38-27-13-4-14-28-38,39-29-15-5-16-30-39)40-31-17-6-18-32-40/h1-32H,33-34H2/q+2 |
Clave InChI |
UOISPEMFOAAJLR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[P+](CC=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-Fluorophenyl)methylidene]-4-methoxybenzene-1-sulfonamide](/img/structure/B12571278.png)
![1-Octadecyl-3-{[3-(phenylsulfanyl)phenyl]sulfanyl}benzene](/img/structure/B12571288.png)
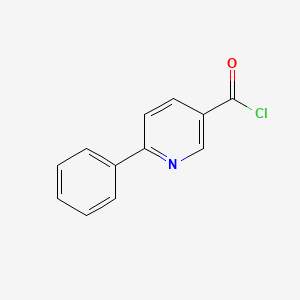
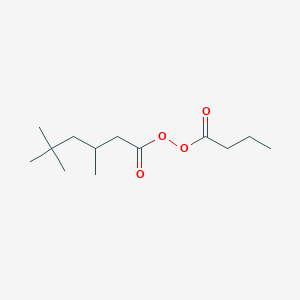


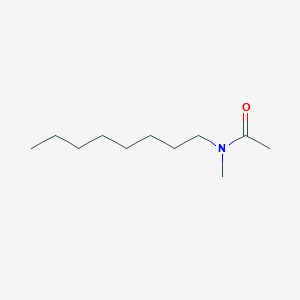
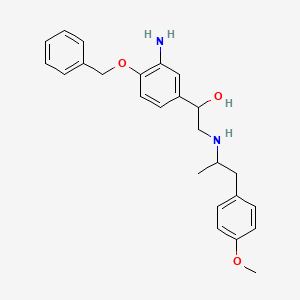
![1,2,3,4-Tetrakis[(4-methylphenyl)sulfanyl]-5,6-bis(phenylsulfanyl)benzene](/img/structure/B12571327.png)
![1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one](/img/structure/B12571332.png)
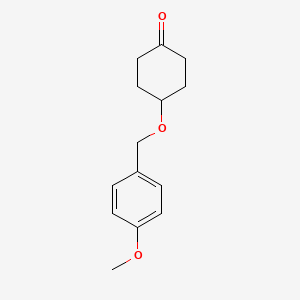
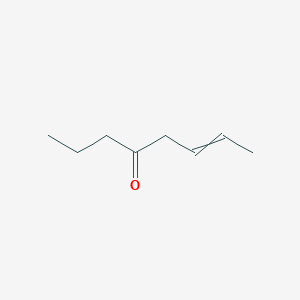
![5H-[1,3]Oxazolo[3,2-a]quinoline-1,2,5-trione](/img/structure/B12571352.png)
